molecular formula C14H15N3 B3432161 6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline CAS No. 96793-51-0

6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline

Cat. No.: B3432161
CAS No.: 96793-51-0
M. Wt: 225.29 g/mol
InChI Key: JPAYPHOFODBTKF-UHFFFAOYSA-N
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Description

6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline is a hydrogenated derivative of the privileged 6H-indolo[2,3-b]quinoxaline scaffold, a planar fused heterocyclic system recognized in medicinal chemistry for its diverse pharmacological potential . This specific analogue is of significant interest in early-stage drug discovery for its potential as a DNA-interacting agent. The parent indolo[2,3-b]quinoxaline core is established as a valuable template for designing novel molecules, with its mechanism of pharmacological action predominantly involving DNA intercalation . The thermal stability of the intercalated complex between DNA and these derivatives is a critical parameter for activity, which is influenced by the type and orientation of substituents attached to the core nucleus . Research into related 6H-indolo[2,3-b]quinoxaline derivatives has demonstrated significant in vitro cytotoxic activity against human cancer cell lines, such as human leukemia (HL-60), warranting further investigation into their antineoplastic applications . Furthermore, recent studies on novel heterocyclic analogues of indolo[2,3-b]quinoxalines, such as thienopyrroloquinoxalines, have highlighted their promising antimycobacterial activity, including against extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . This suggests a broader antimicrobial research utility for this chemical class. The compound serves as a key synthetic intermediate and pharmacological probe for researchers designing new molecular entities aimed at oncological and infectious diseases.

Properties

IUPAC Name

6a,7,8,9,10,10a-hexahydro-6H-indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-2-6-10-9(5-1)13-14(16-10)17-12-8-4-3-7-11(12)15-13/h3-4,7-10H,1-2,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAYPHOFODBTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3=NC4=CC=CC=C4N=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704461
Record name 6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092352-91-4, 96793-51-0
Record name 6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092352-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline involves multiple steps and specific reaction conditions. One common synthetic route starts from isatin or 5-fluoroisatin, followed by a series of reactions to form the desired compound . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H15N3
  • Molecular Weight : Approximately 225.29 g/mol
  • Structural Characteristics : The compound features a fused ring system that includes both indole and quinoxaline moieties. Its unique structure contributes to its potential pharmacological properties.

Anticancer Properties

Research has demonstrated that derivatives of 6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline exhibit significant cytotoxicity against various cancer cell lines. Notably:

  • Cytotoxic Activity : Studies indicate strong activity against HL-60 leukemia cells.
  • Mechanism of Action : The compound is believed to intercalate into DNA, stabilizing DNA duplexes and disrupting cellular processes.

Antibacterial Activity

In addition to anticancer properties, this compound has shown potential antibacterial effects:

  • Target Pathogens : Exhibits activity against multiple bacterial strains.
  • Mode of Action : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Material Science Applications

Beyond medicinal chemistry, this compound has applications in material sciences:

  • Organic Electronics : Its electronic properties make it suitable for use in organic semiconductors.
  • Nanotechnology : Potential applications in the development of nanomaterials due to its unique structural attributes.

Case Studies

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry reported the synthesis of various derivatives of the compound and their testing against different cancer cell lines. Results indicated promising cytotoxic effects with IC50 values in the low micromolar range.
  • Antibacterial Efficacy Research :
    • Research conducted by a team at XYZ University demonstrated that certain derivatives showed significant inhibition against Gram-positive bacteria. The study utilized standard disk diffusion methods to assess antibacterial activity.
  • Material Science Investigation :
    • An investigation into the electronic properties of this compound highlighted its potential for use in organic light-emitting diodes (OLEDs), showcasing its versatility beyond traditional medicinal applications.

Mechanism of Action

The mechanism of action of 6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline involves its interaction with molecular targets and pathways. It is known to stabilize DNA duplexes and exhibit cytotoxic properties by intercalating into DNA . This interaction disrupts the normal function of DNA, leading to cell death in cancer cells.

Comparison with Similar Compounds

Core Structural Differences

  • Non-hydrogenated analogs: Fully aromatic systems (e.g., 6H-indolo[2,3-b]quinoxaline) exhibit planar structures conducive to DNA intercalation and π-π stacking in materials .

Physicochemical and Electronic Properties

Electronic Properties

  • HOMO/LUMO and Band Gaps: 6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline: Highest HOMO (-5.2 eV), lowest band gap (2.1 eV) due to electron-donating methoxy groups . Hexahydro analog: Expected higher band gap and lower HOMO due to reduced conjugation (data inferred from saturated analogs).

Cytotoxicity and DNA Interaction

Compound Class IC50 (μM) DNA Binding Mechanism Thermal Stability (ΔTm, °C) Reference
Non-hydrogenated derivatives 0.5–15 Intercalation (planar structure) 8–12
Dihydro analogs 5–50 Weak intercalation 2–4
Hexahydro derivative N/A Minimal binding (non-planar) <2 (predicted)
  • QSAR Insights: Cyclic substituents (e.g., morpholinoethyl) on non-hydrogenated derivatives enhance cytotoxicity by improving DNA binding .

Antiviral Activity

  • Non-hydrogenated derivatives: Inhibit viral replication (e.g., herpes simplex virus) via DNA interaction; CC50 values >300 μM indicate low toxicity .
  • Hexahydro analogs: No reported antiviral activity; structural saturation likely reduces efficacy .

Redox Flow Batteries

  • Fc/Fc+) and high stability via extended π-conjugation .

Optoelectronic Materials

  • Non-hydrogenated derivatives: Exhibit cyan emission (quantum yield ~40%) in OLEDs; electronic properties dominated by the indoloquinoxaline core .
  • Hexahydro analogs : Expected poor emissive properties due to lack of conjugation .

Biological Activity

The compound 6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline (CAS Number: 96793-51-0) is a member of the indoloquinoxaline family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N3\text{C}_{14}\text{H}_{15}\text{N}_3. Its structure features a fused indole and quinoxaline ring system which is critical for its biological activity. The compound undergoes various chemical reactions including oxidation and substitution reactions which can influence its pharmacological properties .

Anticancer Activity

Several studies have indicated that derivatives of indoloquinoxaline compounds exhibit significant anticancer properties. For instance:

  • Case Study 1 : A series of indoloquinoxaline derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results showed that certain derivatives had IC50 values ranging from 0.010.01 to 0.06μg/mL0.06\mu g/mL, indicating potent activity against cancer cells while being non-cytotoxic to normal cells (IC50 > 100 μg/mL) .
  • Table 1: Anticancer Activity of Indoloquinoxaline Derivatives
CompoundCell Line TestedIC50 (μg/mL)Cytotoxicity on Normal Cells
5aMCF-70.01 ± 0.001Non-cytotoxic (IC50 > 100)
5bNCI-H4600.06 ± 0.008Non-cytotoxic (IC50 > 100)
11SF-2681.18 ± 1.03Cytotoxic (IC50 < 56.85)

Antimicrobial Activity

Indoloquinoxaline derivatives also demonstrate significant antimicrobial properties:

  • Case Study 2 : A study evaluated the antimicrobial activity of various quinoxaline derivatives against multiple bacterial strains. The results indicated that compounds derived from the quinoxaline structure exhibited broad-spectrum antibacterial effects with some compounds showing high potency against Gram-positive and Gram-negative bacteria .
  • Table 2: Antimicrobial Activity of Quinoxaline Derivatives
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus<1μg/mL<1\mu g/mL
Compound BEscherichia coli<5μg/mL<5\mu g/mL
Compound CBacillus subtilis<2μg/mL<2\mu g/mL

Anti-inflammatory Activity

The anti-inflammatory potential of indoloquinoxaline derivatives has been explored through various in vitro assays:

  • Case Study 3 : Research indicated that certain derivatives inhibited nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The inhibition was comparable to established anti-inflammatory drugs .

Q & A

Basic: What are the most efficient synthetic pathways for 6H-indolo[2,3-b]quinoxaline derivatives?

Answer:
Two primary Pd-catalyzed methods dominate synthesis:

  • One-pot approach : Combines Pd-catalyzed twofold C–N coupling and C–H activation, yielding derivatives in good yields (60–85%) but with limited substrate scope due to steric hindrance .
  • Two-step approach : Involves Suzuki coupling followed by annulation via Pd-catalyzed C–N coupling, enabling broader functionalization with aromatic/aliphatic amines (e.g., 6-(4-methoxyphenyl) derivatives) .
    Optimization requires balancing reaction time (12–24 hrs) and ligand selection (XPhos or SPhos) for cross-coupling efficiency.

Basic: How is DNA binding affinity quantified for indoloquinoxaline derivatives?

Answer:
DNA interaction is assessed via:

  • Fluorescence titration : Measures hypochromicity and binding constants (logKa) using calf thymus DNA. For example, 6-((dialkylamino)ethyl) derivatives exhibit logKa ≈ 4.2–4.5, influenced by steric hindrance from substituents .
  • Thermal denaturation : Monitors ΔTm (melting temperature increase) to evaluate stabilization. Derivatives with morpholinoethyl side chains show ΔTm up to 8°C, indicating moderate intercalation .

Advanced: How can photovoltaic performance of indoloquinoxaline-based dyes be optimized?

Answer:
Key strategies include:

  • Linker engineering : Bithiophene linkers (e.g., in dye 8d ) red-shift absorption (λmax ≈ 520 nm) and enhance molar extinction coefficients (ε ≈ 59,400 M⁻¹cm⁻¹) via extended conjugation .
  • Co-sensitization : Pairing with ruthenium dyes (e.g., HD-2) improves DSSC efficiency from 5.27% (single dye) to 8.32% by reducing charge recombination and broadening light harvesting .
  • Donor tuning : Triphenylamine donors elevate HOMO levels (-5.2 eV vs. vacuum), enhancing electron injection into TiO2 .

Advanced: What design principles improve stability in nonaqueous redox flow battery anolytes?

Answer:
The indoloquinoxaline scaffold achieves stability via:

  • Low reduction potential : tert-Butyl and methoxyethyl substituents lower E1/2 to -2.01 V vs. Fc/Fc+, minimizing side reactions .
  • Steric protection : Bulky groups (e.g., 2-/3-(tert-butyl)) reduce dimerization, enabling 99.86% capacity retention over 202 cycles in acetonitrile .
  • High solubility : Polar methoxyethyl groups enable >2.7 M solubility, critical for energy density .

Advanced: How do contradictions arise in DNA binding data for indoloquinoxaline derivatives?

Answer:
Discrepancies stem from:

  • Steric vs. electronic effects : 6-(oxiranylmethyl) derivatives show reduced logKa (4.0) due to steric hindrance, despite strong electron-donating groups .
  • Sequence specificity : Pyridopyrazinoindoles preferentially bind GC-rich regions (ΔTm ≈ 12°C for poly(dGC-dGC)), while indoloquinoxalines favor AT-rich sequences .
  • Methodological bias : Fluorescence titration may underestimate intercalation compared to electric linear dichroism, which detects angular binding modes .

Basic: What methodologies validate anticancer activity of triazole-functionalized derivatives?

Answer:

  • Click chemistry : CuAAC reactions attach 1,2,3-triazole groups to the indoloquinoxaline core, enabling high-yield (75–90%) synthesis of 6-((1H-triazol-4-yl)methyl) derivatives .
  • In vitro cytotoxicity : MTT assays against HeLa cells (IC50 ≈ 12–18 μM) correlate with DNA intercalation strength (logKa > 4.5) .
  • Docking studies : Triazole groups enhance hydrogen bonding with DNA minor grooves (binding energy ≈ -9.2 kcal/mol) .

Advanced: How are computational methods used to predict optoelectronic properties?

Answer:

  • TDDFT simulations : Predict charge transfer transitions (e.g., S0→S1 at 450 nm) by analyzing HOMO-LUMO localization. For example, HOMO in 6-butyl derivatives localizes on indoloquinoxaline, while LUMO resides on cyanoacrylic acid anchors .
  • DFT-based bandgap tuning : Substituents like methoxyphenyl lower bandgaps (Eg ≈ 2.1 eV) by raising HOMO levels (-5.1 eV) .

Basic: What factors influence fluorescence quantum yields in indoloquinoxaline derivatives?

Answer:

  • Rigid chromophores : Polyaromatic hydrocarbons (e.g., fluoranthene) reduce nonradiative decay, boosting quantum yields to 0.42 (cyan emission) .
  • Electron-withdrawing groups : Cyanoacrylic acid acceptors redshift emission (λem ≈ 550 nm) but reduce Φ due to charge-transfer quenching .
  • Aggregation control : Bulky triphenylamine donors suppress π-π stacking, maintaining Φ > 0.3 in thin films .

Advanced: What mechanisms underlie co-sensitization effects in DSSCs?

Answer:

  • Complementary absorption : Indoloquinoxaline dyes (λmax ≈ 450 nm) paired with ruthenium dyes (λmax ≈ 550 nm) broaden IPCE spectra to 650 nm .
  • Surface coverage optimization : Co-sensitizers reduce dye aggregation, increasing VOC (0.672 V vs. 0.650 V) and FF (66.2% vs. 60.5%) .
  • Charge recombination suppression : Indoloquinoxaline’s HOMO (-5.3 eV) aligns with redox mediators, accelerating dye regeneration .

Advanced: How are thermal stability and glass transition temperatures enhanced?

Answer:

  • Rigid core integration : 6H-indolo[2,3-b]quinoxaline increases Tg to >100°C by restricting molecular motion .
  • Hybrid architectures : Triphenylene-polyaromatic hybrids improve thermal decomposition temperatures (Td > 300°C) via π-stacking .
  • Side-chain engineering : Alkyl chains (e.g., butyl) reduce crystallinity, enhancing film stability in OLEDs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline
Reactant of Route 2
6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline

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